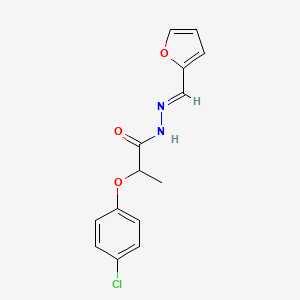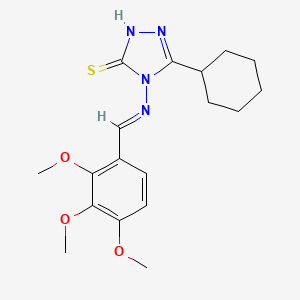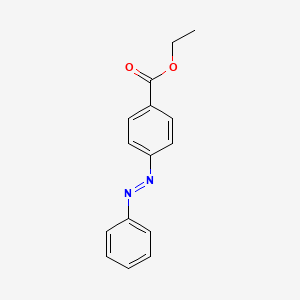![molecular formula C14H16N4O3 B11978935 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11978935.png)
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a hydroxy-methoxyphenyl group, and a carbohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxyacetophenone and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in anhydrous ethanol with a catalytic amount of concentrated hydrochloric acid under reflux conditions for a specified duration, usually around 2 hours . The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced hydrazides.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the pyrazole and carbohydrazide moieties, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H16N4O3 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-8-6-11(17-15-8)14(20)18-16-9(2)10-4-5-12(19)13(7-10)21-3/h4-7,19H,1-3H3,(H,15,17)(H,18,20)/b16-9+ |
Clave InChI |
RVHFJTZUJGXSBG-CXUHLZMHSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC |
SMILES canónico |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978854.png)

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978869.png)
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978890.png)
![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-azepanyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978897.png)

![Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978902.png)



![Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11978931.png)

![4-methyl-N-((Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11978951.png)

